4-Bromo-2,2-difluoro-3H-inden-1-one
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Overview
Description
4-Bromo-2,2-difluoro-3H-inden-1-one is a chemical compound with the molecular formula C9H5BrF2O It is a derivative of indanone, characterized by the presence of bromine and two fluorine atoms
Mechanism of Action
Target of Action
The primary targets of 4-Bromo-2,2-difluoro-3H-inden-1-one are currently unknown . This compound belongs to the class of indole derivatives , which are known to bind with high affinity to multiple receptors
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to diverse biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by this compound would depend on its specific targets.
Result of Action
Given the diverse biological activities of indole derivatives , it is likely that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, and the temperature. For example, the storage temperature for this compound is recommended to be normal .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2,2-difluoro-3H-inden-1-one typically involves the bromination and fluorination of indanone derivatives. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve the desired substitution on the indanone ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2,2-difluoro-3H-inden-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride or potassium carbonate.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted indanone derivatives.
Reduction: Formation of 4-Bromo-2,2-difluoro-3H-inden-1-ol.
Oxidation: Formation of 4-Bromo-2,2-difluoro-3H-inden-1-carboxylic acid.
Scientific Research Applications
4-Bromo-2,2-difluoro-3H-inden-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-one
- 2-Bromo-2,2-difluoro-3H-inden-1-one
- 4-Chloro-2,2-difluoro-3H-inden-1-one
Uniqueness
4-Bromo-2,2-difluoro-3H-inden-1-one is unique due to the specific combination of bromine and fluorine atoms on the indanone ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-bromo-2,2-difluoro-3H-inden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2O/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYIKXCQFUWMWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)C1(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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